molecular formula C19H17NO5S B3036900 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 400085-42-9

5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No. B3036900
CAS RN: 400085-42-9
M. Wt: 371.4 g/mol
InChI Key: WZTBEJIEAFHWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone (DMPP) is a synthetic organic compound that has been studied for its potential to be used in a variety of scientific research applications. This compound has a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone may interact with a variety of enzymes, receptors, and other molecules in the body. It is believed that 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed that 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone may act as an agonist of certain receptors, such as the nuclear factor-kappa B (NF-kB).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone are not yet fully understood. However, it is believed that 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone may have a variety of effects on the body. It is believed that 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone may have anti-inflammatory, anti-cancer, and anti-bacterial effects. It is also believed that 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone may have a variety of effects on the immune system, such as modulating the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone in laboratory experiments include its ease of synthesis and its potential to be used as a pharmaceutical, agrochemical, and biocatalytic agent. The limitations of using 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone in laboratory experiments include its potential toxicity and its potential to interact with a variety of enzymes, receptors, and other molecules in the body.

Future Directions

The potential future directions for the use of 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone include further research into its potential to be used as a pharmaceutical agent, as an agrochemical agent, and as a biocatalytic agent. It is also possible that 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone could be used in the development of new drugs, as well as in the development of new agrochemicals and biocatalysts. Additionally, further research could be conducted into the biochemical and physiological effects of 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone, as well as into the potential toxicity of the compound.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone has been studied for its potential to be used as a pharmaceutical, agrochemical, and biocatalytic agent. As a pharmaceutical agent, 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-bacterial agent. As an agrochemical agent, 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone has been studied for its potential to be used as an insecticide, herbicide, and fungicide. As a biocatalytic agent, 5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone has been studied for its potential to be used to catalyze the synthesis of other organic compounds.

properties

IUPAC Name

3-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-16-9-8-13(10-17(16)25-2)14-11-18(19(21)20-12-14)26(22,23)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTBEJIEAFHWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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